4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
Description
4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic compound featuring a morpholine ring, a piperazine ring, and a pyrimidine ring
Properties
Molecular Formula |
C21H28FN5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H28FN5O2/c1-16-23-20(14-21(24-16)27-9-11-29-12-10-27)26-7-5-25(6-8-26)15-17-3-4-19(28-2)18(22)13-17/h3-4,13-14H,5-12,15H2,1-2H3 |
InChI Key |
QKRZSJWTTMYGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=C(C=C4)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the introduction of functional groups. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of 3-fluoro-4-methoxybenzyl chloride with piperazine under basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the piperazine and pyrimidine rings with the morpholine ring using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-{4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
- 4-(6-{4-[(3-Chloro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
Uniqueness
The uniqueness of 4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the fluoro and methoxy groups, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
